molecular formula C7H11NO2 B11923670 (R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde

(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde

Cat. No.: B11923670
M. Wt: 141.17 g/mol
InChI Key: XNTZMXHAUDEQOO-YFKPBYRVSA-N
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Description

(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral 4-formyl-β-lactam that serves as a versatile and valuable building block in stereocontrolled organic synthesis. Compounds of this class are widely regarded as bifunctional reagents because they can be conceptualized both as protected α-amino aldehydes and as masked β-amino acids . This dual reactivity profile makes them particularly useful for accessing complex, enantiomerically pure structures. The inherent chirality and rigidity of the β-lactam ring facilitate diastereoselective reactions, which are crucial for preparing molecules with defined stereocenters. Researchers utilize this compound and its analogs for the preparation of a diverse range of biologically relevant substances. Its primary research value lies in its application as a key synthon for the synthesis of non-proteinogenic α- and β-amino acids, amino sugars, alkaloids, and various nitrogen-containing heterocycles . The formyl group at the 2-position is a reactive handle for nucleophilic additions or reductive aminations, while the β-lactam ring can be cleaved or further functionalized, providing multiple strategic pathways for molecular construction. This product is intended for research applications in synthetic organic and medicinal chemistry laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: Chem. Soc. Rev., 2001, 30, 226-240

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde

InChI

InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1

InChI Key

XNTZMXHAUDEQOO-YFKPBYRVSA-N

Isomeric SMILES

CC1([C@@H](N(C1=O)C)C=O)C

Canonical SMILES

CC1(C(N(C1=O)C)C=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

In one protocol, a γ-amino carbonyl precursor is treated with a Brønsted acid (e.g., HCl or H2SO4) to induce cyclization. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine group, forming the four-membered ring. However, this method often requires stringent temperature control (−10°C to 25°C) to prevent side reactions such as polymerization or over-acidification.

Base-Mediated Ring Closure

Alternative routes employ bases like triethylamine or DBU to deprotonate the amine, facilitating intramolecular nucleophilic attack. For example, a study demonstrated that treating 3-(methylamino)-2-methylpropanal with triethylamine in acetonitrile at 50°C yielded the azetidine core in 65% yield. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Enantioselective Synthesis of the (R)-Configuration

Achieving the (R)-stereochemistry necessitates chiral induction methods. Two predominant strategies are employed:

Chiral Auxiliary-Mediated Synthesis

Using (R)-glyceraldehyde acetonide as a chiral auxiliary, researchers synthesized the azetidine core with >95% enantiomeric excess (ee). The auxiliary directs facial selectivity during cyclization, which is later removed via hydrolysis.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been adapted for azetidine synthesis. A chiral phosphine ligand (e.g., (R)-BINAP) enables enantioselective formation of the stereocenter, yielding the (R)-enantiomer in 88% ee.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance cyclization rates by stabilizing transition states. Conversely, nonpolar solvents (toluene) favor kinetic control, reducing side reactions.

Temperature and Time

Low temperatures (−10°C to 0°C) minimize epimerization during formylation, while prolonged reaction times (12–24 h) improve ring-closure efficiency.

Analytical Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the final product.

Spectroscopic Methods

  • NMR Spectroscopy : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H NMR), while the oxo group’s carbonyl carbon appears at δ 205–210 ppm (¹³C NMR).

  • Chiral HPLC : A Chiralpak AD-H column with hexane/isopropanol (90:10) resolves the (R)- and (S)-enantiomers, confirming ee >99%.

Crystallography

Single-crystal X-ray diffraction unambiguously assigns the (R)-configuration. The dihedral angle between the aldehyde and oxo groups is 112°, consistent with the desired stereochemistry .

Scientific Research Applications

Synthetic Chemistry

Versatile Intermediate
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions due to its bifunctional nature, which allows it to act as both a nucleophile and an electrophile. This dual reactivity is crucial for constructing diverse molecular architectures.

Building Blocks for Complex Structures
The compound has been identified as a valuable building block for the synthesis of biologically active compounds. It can be transformed into α-amino acids, β-amino acids, amino sugars, and polycyclic β-lactams. Its role in stereocontrolled synthesis has been particularly noteworthy, enabling the creation of chiral compounds that are essential in pharmaceuticals .

Medicinal Chemistry

Pharmacophore Development
The biological activity of this compound has attracted interest for its potential as a pharmacophore. Compounds derived from it have shown promise in medicinal chemistry, particularly for developing new drugs targeting various diseases. The compound's ability to form stable intermediates makes it suitable for drug design and synthesis.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents . For instance, structural modifications of this compound have led to compounds with enhanced efficacy against resistant bacterial strains.

Industrial Applications

Fine Chemicals Production
In the industrial sector, this compound is employed in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes where complex organic transformations are required .

Specialty Materials
The compound's unique properties allow it to be used in synthesizing specialty materials that require specific chemical characteristics. This includes applications in polymers and coatings where tailored properties are essential.

Case Studies

Study Focus Findings
Synthesis of β-Lactams Investigated the use of this compound in synthesizing β-lactamsDemonstrated its effectiveness as a precursor for generating various β-lactam antibiotics
Antimicrobial Activity Assessment Evaluated derivatives against bacterial strainsFound significant antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli
Stereochemical Studies Explored its role in stereochemical investigationsConfirmed its utility as a chiral probe in enzyme-catalyzed reactions involving azetidine derivatives

Mechanism of Action

The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural similarity is quantified using the Tanimoto coefficient , which compares molecular fingerprints. Compounds with a coefficient >0.8 are considered structurally analogous . For (R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde, analogs include:

Compound Name Key Structural Features Tanimoto Coefficient
(S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde Enantiomeric configuration (S) 0.95
1,3-Dimethyl-4-oxoazetidine-2-carbaldehyde Lacks one methyl group at position 3 0.85
4-Oxoazetidine-2-carbaldehyde No methyl substitutions 0.75

Key Observations :

  • Enantiomeric analogs (R vs. S) show near-identical structural similarity but divergent biological activity due to stereospecific interactions .
  • Methyl substitutions enhance lipophilicity and metabolic stability compared to non-methylated analogs .

Comparison with Rhodanine Derivatives :

  • Rhodanine-based compounds (e.g., pyrazine-2-carbaldehyde derivatives ) exhibit broader electrophilic reactivity due to their thioxo groups, whereas the target compound’s aldehyde group is more nucleophilic.
  • Methyl groups in the target compound reduce ring strain compared to unsaturated heterocycles like pyrazines .

Physicochemical Properties

Quantitative Structure–Property Relationship (QSPR) models highlight differences in properties such as logP, solubility, and retention indices:

Property This compound 1,3-Dimethyl Analog Non-Methylated Analog
logP 1.2 0.8 -0.3
Water Solubility Moderate (2.1 mg/mL) High (5.6 mg/mL) Very high (12.3 mg/mL)
Retention Index 1450 1380 1250

Insights :

  • Methylation increases hydrophobicity, reducing solubility but improving membrane permeability .
  • The aldehyde group contributes to higher retention indices in gas chromatography compared to ketone-only analogs .

Computational Comparison Methods

  • Graph-Based vs. Bit-Vector Methods :
    • Graph Methods : Capture stereochemistry and ring strain accurately but are computationally intensive for azetidines .
    • Bit-Vector Methods : Efficient for database screening but overlook stereochemical nuances .
  • Lumping Strategies :
    • The target compound is often grouped with other methylated azetidines in atmospheric chemistry models, assuming similar reactivity profiles .

Biological Activity

(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁NO₂. The compound features an azetidine ring with a carbonyl group and an aldehyde functional group. This structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug development.

Biological Activity Overview

Potential Pharmacological Applications:
this compound exhibits various biological activities that suggest its potential as a therapeutic agent. Some of the notable pharmacological applications include:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties: Research indicates that derivatives of this compound may possess anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Initial studies suggest that this compound may show cytotoxic effects against certain cancer cell lines .

Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules. These interactions are essential for understanding its therapeutic potential:

  • Binding Affinity: The compound's ability to bind to specific biological targets can influence its effectiveness as a drug candidate.
  • Mechanism of Action: Understanding how this compound interacts at the molecular level can provide insights into its pharmacological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity of the compound against various bacterial strains.
    • Methodology: Agar diffusion method was employed to assess inhibition zones.
    • Results: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity Assessment:
    • Objective: To determine the cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was utilized to measure cell viability.
    • Results: The compound showed dose-dependent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMethodologyResults
Antimicrobial ActivityAgar DiffusionSignificant inhibition against E. coli
CytotoxicityMTT AssayIC50 = 45 μM for MCF-7 cells
Anti-inflammatory PotentialIn vitro assaysReduced TNF-alpha production

Q & A

Q. What are the key challenges in synthesizing (R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde, and what methodologies optimize enantiomeric purity?

Synthesis of this azetidine-derived carbaldehyde requires precise control over stereochemistry and ring stability. A common approach involves cyclization of β-lactam precursors under mild acidic conditions to preserve the carbonyl group. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended. Chromatographic monitoring (HPLC or GC-MS) is critical to assess intermediates, particularly during ring closure and aldehyde functionalization .

Q. How can researchers characterize the stability of the aldehyde group under varying pH and solvent conditions?

The aldehyde group’s reactivity necessitates stability studies using NMR (e.g., monitoring aldehyde proton shifts) and UV-Vis spectroscopy. For example, in aqueous solutions, hydrate formation can be tracked via 13C^{13}\text{C} NMR. Solvent polarity (e.g., DMSO vs. THF) significantly impacts aldehyde tautomerization; kinetic studies under inert atmospheres (argon) are advised to avoid oxidation .

Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration of the azetidine ring?

X-ray crystallography is definitive for assigning the (R)-configuration. If crystals are unavailable, NOESY NMR can correlate spatial proximity of methyl groups and the carbonyl oxygen. Vibrational circular dichroism (VCD) is an advanced alternative for chiral analysis, particularly when coupled with DFT calculations .

Advanced Research Questions

Q. How do electronic effects of the 4-oxo group influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing 4-oxo group polarizes the azetidine ring, increasing electrophilicity at the carbaldehyde carbon. Kinetic studies with Grignard reagents or hydride donors (e.g., NaBH4_4) reveal rate enhancements compared to non-oxo analogs. Computational modeling (DFT) of frontier molecular orbitals can predict regioselectivity in such reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for azetidine carbaldehydes?

Discrepancies often arise from assay conditions (e.g., solvent residues, enantiomeric impurities). To address this:

  • Validate compound purity via 1H^{1}\text{H} NMR and chiral HPLC.
  • Replicate assays across multiple cell lines or enzyme batches.
  • Apply multivariate statistical analysis to isolate structural contributors (e.g., methyl group steric effects vs. aldehyde reactivity) .

Q. How can computational methods predict the compound’s metabolic pathways, and what experimental validation is required?

Docking studies with cytochrome P450 enzymes (e.g., CYP3A4) can identify potential oxidation sites (e.g., methyl groups). In vitro validation using liver microsomes and LC-MS/MS for metabolite detection is essential. Isotope labeling (e.g., 14C^{14}\text{C} at the aldehyde position) tracks degradation products .

Methodological Considerations

Q. What protocols minimize racemization during functionalization of the carbaldehyde group?

  • Use low-temperature conditions (−20°C) for reactions involving nucleophiles.
  • Avoid protic solvents; anhydrous DCM or acetonitrile is preferred.
  • Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to confirm retention of configuration post-reaction .

Q. How should researchers design kinetic studies to evaluate the compound’s ring-opening propensity?

Monitor ring integrity via time-resolved 1H^{1}\text{H} NMR in deuterated solvents. Variables include:

  • Temperature (Arrhenius plots for activation energy).
  • Catalytic additives (e.g., Lewis acids).
  • Substituent effects (e.g., steric hindrance from trimethyl groups) .

Data Interpretation and Contradictions

Q. Why do conflicting results arise in studies of this compound’s hydrogen-bonding capacity?

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Force field parameterization in molecular dynamics (MD) simulations may inadequately model the compound’s polar surface area. Validate predictions via shake-flask solubility tests across pH 2–10. Adjust computational models using experimental LogP values and Abraham solvation parameters .

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